N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Description
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, a sulfamoyl linker, and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. This structure combines sulfonamide pharmacophores with a benzodioxine ring system, which is often associated with biological activity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammatory or infectious diseases .
The compound’s synthesis likely involves multi-step reactions, including sulfonamide bond formation, thiadiazole ring construction, and carboxamide coupling, as inferred from analogous pathways in and . For instance, the sulfamoyl group may be introduced via nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing precursor, while the thiadiazole ring could be formed through cyclization reactions under basic or thermal conditions .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-2-17-21-22-19(29-17)23-30(25,26)14-6-4-13(5-7-14)20-18(24)12-3-8-15-16(11-12)28-10-9-27-15/h3-8,11H,2,9-10H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKKSIOOHQRYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl chlorides to form the sulfamoyl intermediate . This intermediate is then reacted with a benzodioxine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Chemical Reactions Analysis
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase enzymes and the modulation of Bcl-2 family proteins.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several sulfonamide- and thiadiazole-containing derivatives. Key comparisons include:
*Calculated based on molecular formula C₁₉H₂₀N₄O₅S₂.
Key Differences and Implications
- Thiadiazole Substituents: The target compound’s 5-ethyl-thiadiazole group distinguishes it from the 5-methyl analogue in sulfamethizole impurities .
- Benzodioxine vs. Isoquinoline: Unlike SID7969543, which contains an isoquinoline moiety, the target compound’s benzodioxine ring may confer distinct electronic and steric properties, influencing receptor binding or metabolic stability .
Research Findings and Limitations
- Antibacterial Activity : Sulfamethizole derivatives inhibit dihydropteroate synthase (DHPS) via sulfamoyl binding .
- Enzyme Modulation : Benzodioxine-carboxamide hybrids (e.g., SID7969543) are explored as G-protein-coupled receptor (GPCR) modulators .
Limitations : The evidence lacks explicit data on the target compound’s solubility, stability, or pharmacokinetics. Further studies are needed to validate its bioactivity and optimize synthetic yields.
Biological Activity
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a benzodioxine core and a thiadiazole moiety. The molecular formula is , with a molecular weight of approximately 364.43 g/mol. The presence of the thiadiazole ring is particularly notable as it is associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfamoyl group enhances its ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. This interaction can trigger a cascade of biochemical events that result in therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits multiple biological activities:
-
Anticancer Activity :
- Studies show that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The compound induces apoptosis and increases DNA fragmentation in these cells.
- A comparative study revealed that compounds containing the benzodioxine structure showed higher inhibitory activity than standard chemotherapeutic agents like cisplatin .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various thiadiazole derivatives, it was found that the compound significantly reduced cell viability in MCF-7 and HepG2 cell lines at concentrations below 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .
Case Study 2: Antimicrobial Activity
A series of experiments tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL, demonstrating potent antimicrobial activity .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
